gigantamide A gigantamide A gigantamide A is a natural product found in Aglaia perviridis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1931435
InChI: InChI=1S/C18H22N2O3/c1-14-13-17(22)20(18(14)23)12-6-5-11-19-16(21)10-9-15-7-3-2-4-8-15/h2-4,7-10,13,17,22H,5-6,11-12H2,1H3,(H,19,21)/b10-9+
SMILES:
Molecular Formula: C18H22N2O3
Molecular Weight: 314.4 g/mol

gigantamide A

CAS No.:

Cat. No.: VC1931435

Molecular Formula: C18H22N2O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

gigantamide A -

Specification

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
IUPAC Name (E)-N-[4-(2-hydroxy-4-methyl-5-oxo-2H-pyrrol-1-yl)butyl]-3-phenylprop-2-enamide
Standard InChI InChI=1S/C18H22N2O3/c1-14-13-17(22)20(18(14)23)12-6-5-11-19-16(21)10-9-15-7-3-2-4-8-15/h2-4,7-10,13,17,22H,5-6,11-12H2,1H3,(H,19,21)/b10-9+
Standard InChI Key BJWYJZGECNLLCG-MDZDMXLPSA-N
Isomeric SMILES CC1=CC(N(C1=O)CCCCNC(=O)/C=C/C2=CC=CC=C2)O
Canonical SMILES CC1=CC(N(C1=O)CCCCNC(=O)C=CC2=CC=CC=C2)O

Introduction

Chemical Classification and Structural Characteristics

Gigantamide A is classified taxonomically as a benzenoid, specifically belonging to the subcategory of benzene and substituted derivatives, and further classified as a styrene derivative . This classification provides valuable insight into its chemical behavior and potential reactivity patterns that may be exploited in research applications.

Structural Identification

The compound is precisely identified in chemical nomenclature as (E)-N-[4-(2-hydroxy-4-methyl-5-oxo-2H-pyrrol-1-yl)butyl]-3-phenylprop-2-enamide, according to International Union of Pure and Applied Chemistry (IUPAC) standards . This systematic name reflects the precise arrangement of atoms and functional groups within the molecular structure of gigantamide A.

Structural Representation

Several standardized chemical notations provide different perspectives on gigantamide A's structure:

  • SMILES Canonical: CC1=CC(N(C1=O)CCCCNC(=O)C=CC2=CC=CC=C2)O

  • SMILES Isomeric: CC1=CC(N(C1=O)CCCCNC(=O)/C=C/C2=CC=CC=C2)O

  • InChI: InChI=1S/C18H22N2O3/c1-14-13-17(22)20(18(14)23)12-6-5-11-19-16(21)10-9-15-7-3-2-4-8-15/h2-4,7-10,13,17,22H,5-6,11-12H2,1H3,(H,19,21)/b10-9+

  • InChI Key: BJWYJZGECNLLCG-MDZDMXLPSA-N

The molecular structure features a pyrrolone ring connected to a phenylpropenamide group through a butyl linker, exhibiting an E-configuration at the olefinic bond. This arrangement contributes to its distinctive chemical and potential biological properties.

Physicochemical Properties

The physicochemical properties of gigantamide A provide essential information for understanding its behavior in biological systems and potential applications in research and pharmaceutical development.

Basic Molecular Properties

Table 1 below summarizes the fundamental physicochemical properties of gigantamide A:

PropertyValueReference
Molecular FormulaC₁₈H₂₂N₂O₃
Molecular Weight314.40 g/mol
Exact Mass314.16304257 g/mol
Topological Polar Surface Area (TPSA)69.60 Ų
XlogP1.80
Atomic LogP (AlogP)1.70
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds7

These properties collectively suggest that gigantamide A possesses moderate lipophilicity and hydrogen bonding capacity, characteristics that influence its solubility, membrane permeability, and potential interactions with biological targets.

Predicted Pharmacokinetic Properties

In silico analyses using admetSAR 2 have generated predictions regarding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of gigantamide A.

Absorption and Distribution Predictions

Table 2 presents the predicted absorption and distribution characteristics of gigantamide A:

ParameterPredictionProbability (%)Reference
Human Intestinal AbsorptionPositive94.45%
Caco-2 PermeabilityPositive63.67%
Blood-Brain Barrier PenetrationPositive77.50%
Human Oral BioavailabilityPositive57.14%
Subcellular LocalizationMitochondria75.86%

These predictions suggest that gigantamide A may have favorable intestinal absorption properties and moderate oral bioavailability. The compound is predicted to cross the blood-brain barrier, indicating potential for central nervous system activity. The predicted mitochondrial localization suggests possible interactions with mitochondrial processes.

Transporter Interactions

Table 3 summarizes the predicted interactions of gigantamide A with various transporters:

TransporterInhibition PredictionProbability (%)Reference
OATP2B1Non-inhibitor100.00%
OATP1B1Inhibitor89.06%
OATP1B3Inhibitor94.11%
MATE1Non-inhibitor86.00%
OCT2Non-inhibitor75.00%
BSEPInhibitor69.37%
P-glycoproteinNon-inhibitor62.35%
P-glycoproteinSubstrate56.77%

These predictions indicate that gigantamide A may inhibit certain transporters, particularly OATP1B1 and OATP1B3, which could influence drug-drug interactions and pharmacokinetics when co-administered with other substances.

Metabolism Predictions

Table 4 presents predictions regarding the metabolic fate of gigantamide A:

Enzyme/ProcessPredictionProbability (%)Reference
CYP3A4 SubstratePositive56.50%
CYP2C9 SubstrateNegative81.74%
CYP2D6 SubstrateNegative87.91%
CYP3A4 InhibitionNegative75.78%
CYP2C9 InhibitionNegative84.31%
CYP2C19 InhibitionNegative84.27%
CYP2D6 InhibitionNegative91.09%
CYP1A2 InhibitionNegative72.07%
CYP2C8 InhibitionNegative71.58%
CYP Inhibitory PromiscuityNegative91.11%
UGT CatalyzedPositive70.00%

These predictions suggest that gigantamide A may be metabolized primarily by CYP3A4 and UDP-glucuronosyltransferases (UGTs), while having limited potential to inhibit cytochrome P450 enzymes. This profile suggests a lower risk of metabolism-based drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator